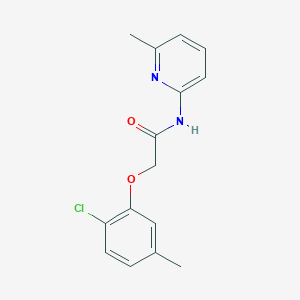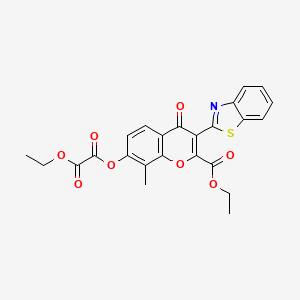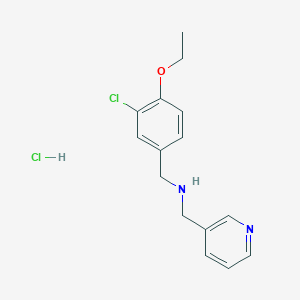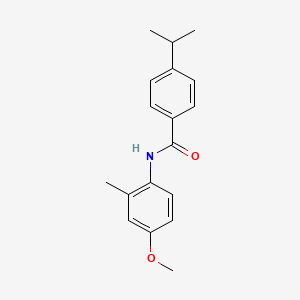
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
描述
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as XMD8-92, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. XMD8-92 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases, making it an important molecule of interest in the field of scientific research.
作用机制
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide exerts its therapeutic effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases. 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide binds to the intracellular protein Dishevelled (Dvl), which is a key regulator of the Wnt/β-catenin pathway. This binding prevents the activation of downstream signaling events, ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In osteoporosis, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase bone mass and strength by promoting bone formation and inhibiting bone resorption. In Alzheimer's disease, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain.
实验室实验的优点和局限性
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied in preclinical models, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide also has some limitations. It has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, its specificity for the Wnt/β-catenin pathway may limit its use in diseases where other signaling pathways are involved.
未来方向
There are several future directions for research on 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One potential direction is to study its efficacy in clinical trials for various diseases, including cancer, osteoporosis, and Alzheimer's disease. Another direction is to explore its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Overall, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is a promising molecule with potential therapeutic applications in multiple diseases, making it an important area of research in the scientific community.
科学研究应用
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied in preclinical models of various diseases, including cancer, osteoporosis, and Alzheimer's disease. In cancer, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and colon cancer cells. In osteoporosis, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase bone mass and strength by promoting bone formation and inhibiting bone resorption. In Alzheimer's disease, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain.
属性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-6-7-12(16)13(8-10)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTCAZKANOWFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-amino-2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4735862.png)
![1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4735869.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B4735875.png)
![3-[(2-ethylphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4735889.png)
![3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4735895.png)


![N-(4-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4735907.png)
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4735909.png)

![N-cycloheptyl-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4735924.png)
![4-ethyl-7-methyl-5-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B4735932.png)